N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a benzodioxole moiety linked to a tricyclic core containing imino, oxo, and propan-2-yl substituents. The tricyclic system likely confers rigidity, influencing pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C23H21N5O4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-13(2)28-20(24)15(10-16-21(28)26-19-5-3-4-8-27(19)23(16)30)22(29)25-11-14-6-7-17-18(9-14)32-12-31-17/h3-10,13,24H,11-12H2,1-2H3,(H,25,29) |
InChI Key |
JJPXJMFZHAEXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety and the triazatricyclo framework. Common reagents and conditions used in these reactions include:
Pd-catalyzed C-N cross-coupling: This step involves the use of palladium chloride (PdCl₂), xantphos, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 130°C.
Alkylation and reduction: The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be performed using lithium tetrahydroaluminate.
Substitution: Substitution reactions involving halides and amines are common, using reagents like chloroacetyl chloride and secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and ethanol (EtOH) at 40°C.
Reduction: Lithium tetrahydroaluminate in tetrahydrofuran (THF) at room temperature.
Substitution: Chloroacetyl chloride, secondary amines, and hetarenethiols in dimethylformamide (DMF) at 70-75°C.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- The compound has shown promise as an anticancer agent. Studies indicate that similar benzodioxole derivatives exhibit cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM . The mechanism often involves inducing apoptosis in cancer cells.
- Case Study : A study on related compounds demonstrated that modifications in the benzodioxole structure significantly enhanced anticancer activity through increased apoptosis rates .
-
Anti-inflammatory Properties :
- Research suggests that compounds with similar triazatricyclo structures can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have indicated that these compounds can effectively bind to the active site of 5-LOX .
- Case Study : A related compound was synthesized and tested for anti-inflammatory activity using in silico methods, showing a strong potential for further optimization .
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be attributed to its ability to interact with various biological targets:
| Activity Type | Mechanism | Target | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis | Cancer cells (HCT116) | |
| Anti-inflammatory | Inhibits 5-lipoxygenase | Inflammatory pathways |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the benzodioxole moiety.
- Introduction of the triazatricyclo framework.
- Functionalization to achieve the carboxamide group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Carboxamide Moieties
Compounds such as N,N-diethyl-2-tert-butyl-2-methyl-5-nitro-1,3-benzodioxole-4-carboxamide (9a) and its 6-nitro isomer (9b) () share the benzodioxole-carboxamide framework but lack the tricyclic core. Key differences include:
- Substituent Effects: The nitro groups in 9a/9b introduce electron-withdrawing properties, altering electronic distribution compared to the target compound’s imino and oxo groups.
- Synthesis : 9a/9b are synthesized via nitration, while the target compound’s tricyclic system likely requires multi-step cyclization, impacting scalability .
Isoelectronic/Isovalent Compounds
Per , compounds with similar electronic character but differing geometries (e.g., cluster compounds) may exhibit divergent chemical behaviors. For instance:
- Electronic vs.
Congener Series and QSPR/QSAR Insights
highlights that minor structural variations in congener series significantly affect properties. For the target compound:
- Electronic Descriptors: The imino group’s electron-donating nature may elevate HOMO energy, enhancing nucleophilic reactivity relative to nitro-substituted analogues .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The tricyclic system in the target compound may improve binding affinity to biological targets compared to flexible analogues, as observed in other rigid scaffolds (e.g., taxanes) .
- Synthetic Challenges : underscores the role of crystallographic tools (e.g., SHELXL) in resolving complex structures like the tricyclic core, essential for structure-activity relationship (SAR) studies .
- Biological Compatibility : ’s emphasis on compatibility studies suggests that the target compound’s hydrophobic groups may require formulation adjustments to mitigate antagonistic effects in combination therapies .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have been the focus of various research studies. This article aims to explore its biological activity through detailed research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O3 |
| Molecular Weight | 357.39 g/mol |
| IUPAC Name | N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo... |
| Canonical SMILES | CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NC=CN=C3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are crucial for programmed cell death . Additionally, it may inhibit specific enzymes involved in cancer progression.
Anticancer Properties
Research indicates that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo... exhibits significant anticancer activity across various cancer cell lines.
Case Study Findings:
- Cell Line Studies:
- Mechanistic Insights:
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes that play roles in tumor metabolism and growth:
| Enzyme Target | Inhibition Activity (IC50) |
|---|---|
| CDK1/cyclin B | >10 µM |
| GSK-3α/β | >10 µM |
These findings suggest that while the compound exhibits promising anticancer properties, further optimization may be required to enhance its potency and selectivity .
Research Applications
The unique structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino... has led to its exploration in various fields:
-
Medicinal Chemistry:
- Investigated for potential use as a therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.
-
Materials Science:
- Explored for applications in organic electronics due to its electronic properties derived from the benzodioxole moiety .
Q & A
Basic: What are the established synthetic routes for this compound, and what critical reaction parameters require optimization?
Methodological Answer:
The synthesis of tricyclic carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, similar heterocyclic systems (e.g., thiazolo[3,2-a]pyrimidine derivatives) are synthesized via benzylidene intermediate formation followed by cyclization under reflux conditions using polar aprotic solvents like DMF . Critical parameters include:
- Solvent selection : Polar solvents (e.g., DMF, ethanol) enhance reaction homogeneity and intermediate stability .
- Temperature control : Cyclization steps often require precise thermal gradients (e.g., 70–100°C) to avoid side reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate imine formation or deprotection steps .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions in bioactivity data often arise from variations in experimental design, such as:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and target interactions .
- Biological models : Cell-line specificity (e.g., HEK293 vs. HeLa) or in vivo metabolic differences may yield divergent results .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized reference compounds to minimize batch effects .
Cross-validation with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) is critical .
Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves the compound’s stereochemistry and confirms the tricyclic core. For example, analogous benzodioxolyl derivatives were characterized with an R factor < 0.06 using Mo-Kα radiation .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzodioxolyl methyl groups at δ 4.2–5.0 ppm) and confirms imine tautomerism .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with < 2 ppm error) .
Advanced: What computational approaches can predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina model binding poses within active sites (e.g., kinase domains). Use force fields (AMBER/CHARMM) to refine van der Waals and electrostatic interactions .
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories, focusing on key residues (e.g., catalytic lysines) .
- QSAR modeling : Train models on datasets of analogous tricyclic derivatives to predict ADMET properties .
Basic: How to design a robust experimental protocol for assessing in vitro activity?
Methodological Answer:
- Dose-response curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
- Replicate design : Triplicate measurements per condition to assess statistical significance (p < 0.05 via ANOVA) .
- Counter-screening : Test against related off-targets (e.g., homologous enzymes) to evaluate selectivity .
Advanced: Strategies for optimizing reaction yield given the compound’s complex tricyclic structure?
Methodological Answer:
- Stepwise synthesis : Isolate intermediates (e.g., benzodioxolylmethyl amine) before cyclization to reduce side-product formation .
- Protecting groups : Use Boc/Troc groups to shield reactive amines during imine formation .
- High-throughput screening (HTS) : Screen 50+ solvent/catalyst combinations (e.g., using robotic liquid handlers) to identify optimal conditions .
Basic: Key considerations in selecting purification techniques post-synthesis?
Methodological Answer:
- Solubility profiling : Use mixed solvents (e.g., CHCl₃:MeOH) for recrystallization .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves polar byproducts .
- Stability testing : Monitor degradation under UV light or elevated temperatures to select storage conditions .
Advanced: How to integrate high-throughput screening with traditional synthesis for SAR studies?
Methodological Answer:
- Combinatorial libraries : Synthesize 100+ analogs with variations at the propan-2-yl or benzodioxolyl positions .
- Automated analytics : Couple LC-MS with robotic fraction collectors for rapid purity assessment .
- Machine learning : Train models on HTS data to predict bioactivity trends and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
